molecular formula C14H11N3O B14648686 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- CAS No. 53581-32-1

9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-

Cat. No.: B14648686
CAS No.: 53581-32-1
M. Wt: 237.26 g/mol
InChI Key: BBWLKNHCRZAQMC-ZIAGYGMSSA-N
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Description

9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is a chemical compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of an azido group at the 10th position and a hydroxyl group at the 9th position on the phenanthrene ring system. The trans- configuration indicates the spatial arrangement of these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- typically involves the following steps:

    Starting Material: The synthesis begins with phenanthrene, a polycyclic aromatic hydrocarbon.

    Hydrogenation: Phenanthrene undergoes hydrogenation to form 9,10-dihydrophenanthrene.

    Hydroxylation: The 9,10-dihydrophenanthrene is then hydroxylated to introduce a hydroxyl group at the 9th position, forming 9-phenanthrenol.

    Azidation: Finally, the hydroxylated compound undergoes azidation to introduce an azido group at the 10th position, resulting in the formation of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans-.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-phenanthrenone.

    Reduction: Formation of 10-amino-9-phenanthrenol.

    Substitution: Formation of various substituted phenanthrenol derivatives depending on the nucleophile used.

Scientific Research Applications

9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- involves its interaction with various molecular targets and pathways:

    Azido Group: The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules.

    Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-Phenanthrenol: Lacks the azido group, making it less reactive in bioorthogonal reactions.

    10-Azido-9,10-dihydro-phenanthrene: Lacks the hydroxyl group, reducing its hydrogen bonding capability.

Uniqueness

9-Phenanthrenol, 10-azido-9,10-dihydro-, trans- is unique due to the presence of both azido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

53581-32-1

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

(9R,10R)-10-azido-9,10-dihydrophenanthren-9-ol

InChI

InChI=1S/C14H11N3O/c15-17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)18/h1-8,13-14,18H/t13-,14-/m1/s1

InChI Key

BBWLKNHCRZAQMC-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)N=[N+]=[N-]

Origin of Product

United States

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